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3,4-dibromo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2403706
CAS No.: 13745-16-9
M. Wt: 269.88
InChI Key: VUGCSLXZCWWBBY-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, represents a cornerstone in the field of heterocyclic chemistry. ontosight.ai Its unique aromatic ring structure imparts a range of chemical and physical properties that make it a "privileged scaffold" in the design of new molecules. nih.gov The pyrazole nucleus is a key building block in the synthesis of numerous compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. globalresearchonline.net In medicinal chemistry, pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.goveurekaselect.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. nih.gov

Role of Carboxylic Acid Functionality in Pyrazole Derivatives

The incorporation of a carboxylic acid group onto the pyrazole scaffold gives rise to pyrazole carboxylic acids, a class of compounds with enhanced synthetic utility and potential for biological activity. eurekaselect.com The carboxylic acid functionality is a versatile handle that can be chemically transformed into a variety of other functional groups, such as esters, amides, and nitriles. researchgate.net This derivatization capability is crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the carboxylic acid group can participate in hydrogen bonding and other intermolecular interactions, which can be critical for the binding of a molecule to a biological target, such as an enzyme or receptor. nih.gov

Overview of Halogenated Pyrazole Derivatives in Academic Literature

The introduction of halogen atoms, such as bromine, chlorine, or iodine, onto the pyrazole ring is a common and effective strategy in medicinal chemistry to modulate a compound's properties. researchgate.net Halogenation can significantly alter the electronic distribution within the pyrazole ring, influencing its reactivity and interaction with biological macromolecules. globalresearchonline.net It can also impact the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Academic literature is replete with studies on halogenated pyrazole derivatives, which have been investigated for a wide array of pharmacological activities. ias.ac.in The position and nature of the halogen substituent can have a profound effect on the biological activity, making halogenation a key tool for lead optimization in drug development. researchgate.net For instance, bromination of the pyrazole ring is a known method to create intermediates for more complex molecules. globalresearchonline.net

Scope and Academic Relevance of 3,4-Dibromo-1H-pyrazole-5-carboxylic Acid Research

This compound is a specific example of a halogenated pyrazole carboxylic acid that holds considerable academic and synthetic interest. Its structure combines the key features discussed above: the versatile pyrazole core, the synthetically useful carboxylic acid group, and two bromine atoms that can influence its chemical and biological properties. This compound primarily serves as a valuable intermediate in organic synthesis. researchgate.netgoogle.com Researchers utilize it as a starting material to construct more complex molecules, including potential pharmaceutical agents and agrochemicals. The academic relevance of studying this compound lies in its potential to unlock novel synthetic pathways and to serve as a building block for the discovery of new bioactive molecules. Its dibrominated structure offers multiple points for further chemical modification, making it a versatile tool for creating diverse molecular architectures.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 13745-16-9
Molecular Formula C4H2Br2N2O2
Molecular Weight 285.88 g/mol
IUPAC Name This compound
Canonical SMILES C1(=C(C(=NN1)Br)Br)C(=O)O
InChI Key YFBXMOTRBFZBED-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2N2O2 B2403706 3,4-dibromo-1H-pyrazole-5-carboxylic acid CAS No. 13745-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGCSLXZCWWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dibromo 1h Pyrazole 5 Carboxylic Acid

Retrosynthetic Analysis of the 3,4-Dibromo-1H-pyrazole-5-carboxylic Acid Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection involves a Functional Group Interconversion (FGI) , where the carboxylic acid at the C-5 position is traced back to a more synthetically malleable precursor, such as an ester (e.g., ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate) or a nitrile group. This simplifies the target as esters and nitriles can be readily hydrolyzed to carboxylic acids in a final synthetic step. doi.orgnih.gov

The next logical step is the removal of the bromine atoms via a retro-halogenation step. This leads back to the core pyrazole-5-carboxylic acid ester scaffold. Electrophilic halogenation is a common method for introducing halogens onto electron-rich pyrazole (B372694) rings. researchgate.netresearchgate.net

The most crucial disconnection breaks the pyrazole ring itself. The classic Knorr pyrazole synthesis and related methods construct the pyrazole ring from a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.comyoutube.com Therefore, disconnecting the N1-C5 and C3-C4 bonds of the pyrazole ester precursor points towards hydrazine and a suitably substituted five-carbon α,β-dicarbonyl ester as the initial building blocks.

Figure 1: Retrosynthetic Pathway for this compound

graph TD
    A[this compound] -->|FGI (Hydrolysis)| B(Ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate);
    B -->|Halogenation| C(Ethyl 1H-pyrazole-5-carboxylate);
    C -->|Cyclization (Knorr Synthesis)| D{Hydrazine + Diethyl 2-formyl-3-oxosuccinate};

Classical Synthetic Routes to Pyrazole Carboxylic Acids

Classical approaches to synthesizing substituted pyrazole carboxylic acids involve a series of well-established reactions, often performed in a stepwise fashion to build the molecule's complexity.

Cyclization Reactions with Hydrazine Derivatives

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and hydrazine or its derivatives. mdpi.commdpi.com This method, first reported by Knorr in 1883, typically involves the reaction of a β-diketone with hydrazine to form the pyrazole ring. mdpi.com The reaction can sometimes yield a mixture of regioisomers, depending on the substitution pattern of the reactants and the reaction conditions. mdpi.com

For the synthesis of pyrazole-5-carboxylic acids, the 1,3-dicarbonyl precursor must contain an ester or a masked carboxylic acid function at the appropriate position.

Precursor TypeReactant BCatalyst/ConditionsProduct TypeReference
1,3-DiketoneHydrazine DerivativeAcid or Base catalystPolysubstituted Pyrazole mdpi.com
Ethyl AcetoacetatePhenylhydrazineNano-ZnO1,3,5-substituted Pyrazole mdpi.com
Furan-2,3-dionesHydrazinesVariesPyrazole-3-carboxylic acid-hydrazide researchgate.net
Ketones + Acid Chlorides (in situ)HydrazineOne-potPolysubstituted Pyrazoles mdpi.com

Functional Group Interconversions for Carboxylic Acid Formation

Often, it is more practical to introduce the carboxylic acid group onto a pre-formed pyrazole ring through the transformation of another functional group. This approach avoids the need for potentially unstable, highly functionalized starting materials for the cyclization step.

Common methods include:

Oxidation of Alkyl Groups: An alkyl group, typically a methyl group, attached to the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). A patented process demonstrates the oxidation of a 3-methyl-5-bromopyrazole to 5-bromo-1H-3-pyrazolecarboxylic acid, showcasing the viability of this strategy. google.com

Hydrolysis of Nitriles: A cyano group on the pyrazole ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis of Esters: This is one of the most common methods for obtaining the final carboxylic acid. fiveable.me Pyrazole esters, which are often the direct products of cyclization reactions, can be saponified using a base like sodium hydroxide, followed by acidification to liberate the free carboxylic acid. nih.gov This method is advantageous as esters also serve as protecting groups for the carboxylic acid during other synthetic steps, such as halogenation.

Halogenation Procedures for Dibromination

The introduction of bromine atoms onto the pyrazole ring is typically achieved through electrophilic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.

Regioselectivity: The C-4 position of the pyrazole ring is the most electron-rich and thus the most reactive towards electrophilic attack. researchgate.net Direct bromination of an unsubstituted pyrazole will almost always yield the 4-bromopyrazole first. researchgate.net

Dibromination Strategy: To achieve the 3,4-dibromo substitution pattern of the target molecule, the synthetic strategy must account for this inherent regioselectivity. One approach is to start with a pyrazole that is already substituted at the C-3 position, followed by bromination at the C-4 position. Alternatively, using stronger brominating conditions with an excess of the brominating agent can lead to polysubstitution. A common method involves the bromination of a pyrazole-3(5)-carboxylic acid or its ester. acs.org

Reagents: Common reagents for bromination include molecular bromine (Br₂) in a solvent like acetic acid or chloroform, or N-Bromosuccinimide (NBS) in carbon tetrachloride, often with a radical initiator. researchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing heterocyclic frameworks like pyrazoles.

Catalytic Methods in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher yields, milder reaction conditions, and better control over regioselectivity. mdpi.comresearchgate.net Various catalytic systems have been developed for the synthesis of the pyrazole core. mdpi.comresearchgate.netthieme-connect.comnih.gov

These catalytic methods often enhance the classical cyclization reactions, making them more efficient and applicable to a wider range of substrates. Green chemistry principles are also being incorporated, for instance, by using water as a solvent, which is made possible by the use of robust catalysts. thieme-connect.com

Catalyst TypeCatalyst ExampleReactantsKey AdvantagesReference
Heterogeneous Nano-ZnOEthyl acetoacetate, PhenylhydrazineHigh yield (95%), environmentally friendly mdpi.com
Transition Metal AgOTf (1 mol%)Trifluoromethylated ynones, HydrazinesHigh regioselectivity, rapid reaction at room temp. mdpi.com
Transition Metal Copper complexesVariousAcid-free conditions, short reaction times organic-chemistry.org
Transition Metal Palladium complexesTerminal alkyne, Hydrazine, CO, Aryl iodideFour-component one-pot synthesis organic-chemistry.org
Transition Metal Rhodium complexesHydrazines, AlkynesMild conditions, novel C-N bond cleavage organic-chemistry.org
Non-metal Molecular IodineEnaminones, Sulfonyl hydrazinesMetal-free, tandem C-H sulfonylation and annulation mdpi.com
Green Catalysis CeO₂/SiO₂ in WaterMulticomponent ReactionUse of water as a green solvent thieme-connect.com
Metal-Catalyzed Coupling Reactions for Pyrazole Assembly

The construction of the pyrazole ring is the foundational step in synthesizing the target molecule. While traditional methods rely on the condensation of 1,3-dicarbonyl compounds with hydrazines, modern synthetic chemistry has seen the advent of metal-catalyzed reactions for pyrazole assembly. Transition-metal catalysis is a powerful tool, primarily for the C-H functionalization of a pre-formed pyrazole ring to introduce molecular complexity. researchgate.netrsc.org For instance, palladium and rhodium catalysts are extensively used in cross-coupling reactions to form C-C and C-heteroatom bonds at various positions on the pyrazole nucleus.

However, for the initial assembly of simpler, non-arylated pyrazole cores like that of this compound, direct metal-catalyzed cyclizations are less common than classical approaches. Advanced strategies, such as palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, have been developed for creating highly substituted pyrazoles. organic-chemistry.org Similarly, copper-catalyzed condensation reactions can provide pyrazoles under mild, acid-free conditions. organic-chemistry.org While these methods showcase the versatility of metal catalysis, the synthesis of the specific target compound or its immediate precursors typically favors more established, non-catalytic condensation routes followed by halogenation. researchgate.net The role of metal catalysis is more pronounced in the subsequent modification of the halogenated pyrazole scaffold rather than its de novo synthesis.

Organocatalysis and Biocatalysis in Pyrazole Synthesis

Organocatalysis and biocatalysis have emerged as powerful strategies in modern organic synthesis, particularly for the construction of chiral molecules with high enantioselectivity. Organocatalytic methods, often employing chiral amines or cinchona alkaloids, have been successfully applied to the synthesis of complex pyrazole-containing heterocycles, such as dihydropyrano[2,3-c]pyrazoles. nih.gov These reactions typically proceed through tandem Michael additions or other asymmetric transformations to build intricate and stereochemically rich structures.

The application of these catalytic systems is, however, context-dependent. For the synthesis of an achiral and structurally simple target like this compound, methodologies focused on asymmetric induction are not necessary. Consequently, organocatalytic and biocatalytic approaches are not commonly reported for the production of this specific compound. The synthetic challenges for this molecule lie not in stereochemical control but in achieving the correct regiochemistry of halogenation and optimizing reaction yields.

Green Chemistry Principles in the Synthesis of Halogenated Pyrazoles

The halogenation of heterocyclic compounds is a critical transformation, but traditional methods often employ hazardous reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). Green chemistry principles aim to mitigate these risks by developing more environmentally benign alternatives. researchgate.net

A key green strategy applicable to the synthesis of this compound is the in-situ generation of an electrophilic bromine species ("Br⁺") from safer, more sustainable sources. One prominent method involves the use of an alkali metal bromide, such as ammonium (B1175870) bromide (NH₄Br), in combination with a green oxidant like hydrogen peroxide (H₂O₂). cdnsciencepub.com This reaction is often conducted in a solvent like acetic acid. The primary advantages of this system are its reduced toxicity and favorable environmental profile; the only byproduct is water. researchgate.netresearchgate.net Research has shown that this H₂O₂/NH₄Br system provides yields and regioselectivity comparable to those achieved with traditional NBS brominations for a variety of electron-rich heterocycles. cdnsciencepub.comingentaconnect.com The implementation of such a method for the bromination of a pyrazole-5-carboxylic acid precursor would align the synthesis with key principles of green chemistry by minimizing hazardous waste and avoiding the handling of highly corrosive and toxic elemental bromine.

Green Bromination SystemReagentsOxidantSolventKey Advantage
Hydrogen Peroxide System Ammonium Bromide (NH₄Br)H₂O₂Acetic AcidReduced toxicity; water is the only byproduct. researchgate.netcdnsciencepub.com

Regioselectivity and Stereochemical Control in the Synthesis of Substituted Pyrazoles

For the achiral molecule this compound, stereochemical control is not a factor in its synthesis. The critical challenge is regioselectivity, which must be controlled during both the initial ring formation and the subsequent bromination steps.

The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the most nucleophilic site. As a result, electrophilic bromination of an unsubstituted pyrazole occurs preferentially at the C4 position. To synthesize the 3,4-dibromo derivative, the reaction must proceed further. After the C4 position is substituted, the second bromination typically requires more forcing conditions. The existing substituents on the ring direct the position of the second incoming electrophile. The carboxylic acid group at the C5 position is electron-withdrawing, which deactivates the ring toward electrophilic attack. However, the powerful activating effect of the two ring nitrogen atoms generally overcomes this deactivation, allowing for polyhalogenation. The regiochemistry of subsequent brominations can be complex, but selective C3 bromination can be achieved.

In some strategies, a tribrominated intermediate, 3,4,5-tribromopyrazole, is synthesized first and then selectively functionalized. For example, regioselective bromine-lithium exchange can be performed at the C5 position, allowing for the introduction of a carboxylic acid group while leaving the bromine atoms at C3 and C4 intact. nih.gov This highlights the differential reactivity of the halogenated positions on the pyrazole ring.

Position on Pyrazole RingElectronic CharacterReactivity toward ElectrophilesTypical Order of Bromination
C4 Most electron-rich (nucleophilic)HighestFirst position to be substituted. echemi.com
C3/C5 Less electron-rich than C4ModerateSubstitution occurs after C4 is blocked.

Yield Optimization and Scalability Considerations for this compound Production

Optimizing reaction yield and ensuring scalability are paramount for the practical production of this compound. While direct synthetic procedures for this exact molecule are not widely published, valuable insights can be drawn from the synthesis of structurally similar compounds, such as ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. doi.org

Yield Optimization: High yields in halogenation reactions depend on precise control over reaction conditions. Bromination is a highly exothermic process, and inadequate temperature control can lead to the formation of side products and impurities. A common strategy to optimize yield is the slow, dropwise addition of the brominating agent (e.g., liquid bromine) to the pyrazole substrate while maintaining a low internal temperature, often below 20°C. doi.org Continuous monitoring of the reaction's progress, for instance by UPLC/MS, allows for precise endpoint determination or the addition of more reagent if the reaction stalls, ensuring complete conversion. Following this approach, the dibromination of a pyrazole carboxylate ester has been reported with a 94% yield. doi.org Subsequent hydrolysis of the ester to the carboxylic acid can also proceed in high yield (e.g., 81%) under controlled heating. doi.org

Scalability Considerations: Translating a laboratory procedure to a large-scale industrial process introduces several challenges.

Heat Management: The exothermicity of bromination requires an efficient heat-exchange system in large reactors to prevent thermal runaways.

Reagent Handling: The safe storage and handling of large quantities of corrosive and toxic reagents like bromine are critical. Using greener, in-situ generation methods for "Br⁺" can mitigate these risks.

Purification: Chromatographic purification is often impractical and costly at scale. Scalable syntheses must rely on methods like crystallization, precipitation, or slurry washing to isolate the product in high purity. For example, after bromination, the product can often be isolated by filtration after granulation in a suitable solvent system. doi.org

The following table summarizes a representative procedure for a related dibrominated pyrazole ester, illustrating key parameters for achieving high yield. doi.org

StepReactantReagentTemperature ControlDurationYield
Dibromination Ethyl 1H-pyrazole-4-carboxylateBromine (Br₂)Dropwise addition, <20°COvernight94%
Hydrolysis & Decarboxylation Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylateMethanesulfonic acid, Water100-120°C11 hours81%

These data underscore the importance of meticulous process control in achieving high-purity, high-yield production of halogenated pyrazoles on a larger scale.

Chemical Reactivity and Transformations of 3,4 Dibromo 1h Pyrazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for synthetic modification, allowing for the formation of various derivatives through established organic reactions.

Esterification and Amidation Reactions

The carboxylic acid functional group of pyrazole (B372694) carboxylic acids can be readily converted into esters and amides, which are common transformations in the synthesis of biologically active compounds. nih.govmdpi.com

Esterification: The reaction of pyrazole carboxylic acids with alcohols, typically under acidic conditions, yields the corresponding esters. This process is a standard method for modifying the polarity and steric properties of the molecule.

Amidation: The formation of an amide bond is a critical transformation. Pyrazole carboxylic acids can be coupled with primary or secondary amines to produce pyrazole carboxamides. This reaction often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride intermediate before introducing the amine. nih.gov Studies on related pyrazole compounds have demonstrated the synthesis of various amide derivatives, highlighting the versatility of this reaction for creating diverse chemical libraries. nih.govnih.govscience.gov For example, pyrazole-3-carboxylic acid chlorides have been reacted with diamines in tetrahydrofuran (B95107) (THF) with a catalytic amount of pyridine (B92270) to afford pyrazole bis-carboxamides.

Reaction TypeReagentsProductTypical Conditions
EsterificationAlcohol (R-OH), Acid CatalystPyrazole-5-carboxylate EsterHeating in alcohol with H₂SO₄
Amidation (via Acyl Chloride)1. SOCl₂ 2. Amine (R-NH₂)Pyrazole-5-carboxamideStep 1: Reflux in SOCl₂ Step 2: Reaction with amine in a suitable solvent like THF
Table 1. General Conditions for Esterification and Amidation.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of pyrazole carboxylic acids. This reaction typically requires elevated temperatures and can be facilitated by acidic or basic conditions.

Research on related brominated pyrazole carboxylic acids demonstrates that the stability of the carboxyl group is significant, and thermal decarboxylation often requires harsh conditions. smolecule.com However, specific pathways can be employed. For instance, the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives has been achieved under both acidic and basic catalysis. google.comgoogleapis.com Acidic decarboxylation can be performed at temperatures ranging from 50 to 220°C using acids such as H₂SO₄ or HCl. google.comgoogleapis.com Basic decarboxylation proceeds at lower temperatures, typically between 40 and 150°C, using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). google.com

A documented procedure for the related 3,5-dibromo-1H-pyrazole-4-carboxylic acid ethyl ester involves an in situ hydrolysis followed by decarboxylation, where the final decarboxylation step is achieved by heating at 120°C for several hours. doi.org Metal-catalyzed protocols, often employing copper, have also been described for the decarboxylation of pyrazole carboxylic acids, particularly in the presence of ligands like 1,10-phenanthroline. googleapis.com

Condition TypeReagents/CatalystsTemperature Range
AcidicH₂SO₄, HCl, HBr, etc.50 - 220°C google.comgoogleapis.com
BasicK₂CO₃, Cs₂CO₃40 - 150°C google.com
Thermal (Post-hydrolysis)Heat~120°C doi.org
Table 2. Conditions for Decarboxylation of Pyrazole Carboxylic Acids.

Formation of Acyl Halides and Anhydrides

To enhance the reactivity of the carboxylic acid moiety for nucleophilic acyl substitution, it can be converted into a more electrophilic acyl halide, typically an acyl chloride. This is a common strategy to facilitate subsequent esterification or amidation reactions.

The most common reagent for this transformation is thionyl chloride (SOCl₂), which reacts with the carboxylic acid to produce the corresponding acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. youtube.comkhanacademy.org Research on other pyrazole carboxylic acids confirms that this method is effective, with reports of pyrazole-3-carboxylic acids being converted to their acid chlorides in high yield (90-95%) by reacting with excess thionyl chloride in a solventless medium. These resulting pyrazole acyl chlorides are valuable intermediates for synthesizing amides. nih.gov While less common, the formation of acid anhydrides is also possible, typically by reacting an acyl chloride with a carboxylate salt or another molecule of the carboxylic acid.

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms. The N-H proton is acidic and can be removed by a base, allowing for functionalization at the nitrogen position.

N-Functionalization and N-Alkylation Studies

The presence of a proton on one of the ring nitrogens allows for N-functionalization, most commonly N-alkylation. The reaction involves deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide).

A significant challenge in the N-alkylation of unsymmetrical pyrazoles is the lack of regioselectivity. Alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (solvent, base, temperature). conicet.gov.ar

Studies on the closely related indazole scaffold show that the choice of base and solvent can dramatically influence the N-1/N-2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N-1 alkylation in many cases, while conditions involving cesium carbonate can favor N-1 products through a proposed chelation mechanism. beilstein-journals.orgnih.gov Conversely, substituents at certain positions can direct alkylation to the N-2 position. beilstein-journals.org For 3,4-dibromo-1H-pyrazole-5-carboxylic acid, the bulky bromine atom at the 4-position and the carboxylic acid at the 5-position would be expected to exert significant steric and electronic influence on the regiochemical outcome of N-alkylation.

FactorInfluence on Regioselectivity (N-1 vs. N-2)
Steric HindranceBulky groups near a nitrogen atom can hinder alkylation at that site, favoring the less hindered nitrogen.
Base/Solvent SystemThe combination of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, DMSO, Dioxane) can significantly alter the isomeric ratio. beilstein-journals.orgresearchgate.net
Alkylating AgentThe size and reactivity of the electrophile can affect the site of attack.
Electronic EffectsElectron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
Table 3. Factors Influencing N-Alkylation Regioselectivity.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic rings. In pyrazoles, the ring is generally considered electron-rich and thus susceptible to EAS, with substitution typically favoring the C4 position. slideshare.net

However, the specific substrate, this compound, is heavily substituted with electron-withdrawing groups. Both bromine atoms and the carboxylic acid group strongly deactivate the aromatic ring towards attack by electrophiles. The preferred C4 position is already occupied by a bromine atom. Therefore, electrophilic aromatic substitution on the carbon framework of this particular pyrazole ring is highly unlikely to occur under standard EAS conditions (e.g., nitration, halogenation, sulfonation). Any potential reaction would require forcing conditions and would likely be complicated by the directing effects of the multiple substituents. The most reactive site for electrophilic attack on the neutral molecule would be the ring nitrogens.

Nucleophilic Attack and Ring Transformations

While the pyrazole ring is generally stable, highly activated pyrazole derivatives can undergo nucleophilic attack, sometimes leading to ring-opening. For this compound, the electron-withdrawing nature of the substituents enhances the electrophilicity of the ring carbons. However, direct nucleophilic attack on the ring is less common than reactions involving the functional groups. Under forcing conditions with strong nucleophiles, ring-opening could potentially occur, although this is not a prevalent pathway for this specific compound. More typically, transformations of the pyrazole ring are achieved through multi-step sequences, often initiated by reactions at the peripheral functional groups.

Reactivity of the Bromine Substituents

The bromine atoms at the C3 and C4 positions are key handles for molecular diversification. Their reactivity is influenced by their position on the pyrazole ring and the electronic effects of the adjacent functional groups.

Halogen-metal exchange is a powerful method for converting carbon-halogen bonds into carbon-metal bonds, thereby generating a nucleophilic carbon center that can react with various electrophiles. wikipedia.org For this compound, this reaction offers a route to selectively functionalize the C3 or C4 position. The regioselectivity of the exchange is governed by the relative acidity of the corresponding C-H protons in the debrominated pyrazole, with the more acidic position typically being lithiated more readily.

The presence of the carboxylic acid and the NH proton complicates the reaction, as organolithium reagents are strong bases. Therefore, an excess of the organolithium reagent or prior protection of the acidic protons is generally required. nih.gov The exchange rate typically follows the trend I > Br > Cl. wikipedia.org In similar dihalo-aromatic systems, the regioselectivity of the metal-halogen exchange can be directed by neighboring groups. For instance, in 3-substituted 1,2-dibromoarenes, the exchange often occurs preferentially at the 2-position. organic-chemistry.org In the case of this compound, the C4-Br bond is generally more susceptible to exchange due to the electronic influence of the adjacent carboxylic acid group.

A common protocol for halogen-metal exchange on bromoheterocycles bearing acidic protons involves the use of a combination of i-PrMgCl and n-BuLi under non-cryogenic conditions. nih.govnih.gov

Table 1: Reagents for Halogen-Metal Exchange

ReagentTypical ConditionsComments
n-Butyllithium (n-BuLi)THF, -78 °C to 0 °CRequires protection or excess reagent for acidic protons.
Isopropylmagnesium chloride (i-PrMgCl)THF, 0 °COften used in combination with n-BuLi for substrates with acidic protons. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds, and the bromine substituents of this compound serve as excellent electrophilic partners in these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for creating C(sp²)–C(sp²) bonds. nih.gov Brominated pyrazoles have been shown to be effective substrates in Suzuki-Miyaura reactions. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand system is crucial for achieving high yields, especially with heteroaromatic substrates. For instance, the use of XPhos-derived precatalysts has been reported to be effective for the coupling of bromopyrazoles. nih.govrsc.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is carried out under mild conditions, typically at room temperature with a base like an amine, which can also serve as the solvent. wikipedia.org Dibrominated pyridines have been shown to undergo sequential Sonogashira couplings, allowing for the selective introduction of one or more alkynyl groups. rsc.org A similar reactivity pattern can be expected for this compound, enabling the synthesis of alkynyl-substituted pyrazoles.

Table 2: Typical Conditions for Cross-Coupling Reactions

ReactionCatalystLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃XPhos, SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineDMF, THF

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. numberanalytics.com While the pyrazole ring is electron-rich, the presence of two bromine atoms and a carboxylic acid group deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack.

For SNAr to occur on this compound, a strong nucleophile and potentially elevated temperatures would likely be required. The reaction would proceed via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing substituents. nih.gov In some cases, SNAr reactions can proceed through a concerted mechanism without the formation of a stable intermediate. nih.gov The bromine at the C4 position is expected to be more reactive towards nucleophilic substitution due to the activating effect of the adjacent carboxylic acid group.

Synthesis of Advanced Derivatives and Fused Heterocyclic Systems

This compound is a precursor for the synthesis of more complex and biologically relevant fused heterocyclic systems.

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. nih.govtandfonline.com A common and effective strategy for their synthesis involves the construction of a pyridine ring onto a pre-existing pyrazole core. nih.gov This is frequently achieved through the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

To utilize this compound in this synthetic approach, it would first need to be converted into a 5-aminopyrazole derivative. A plausible synthetic route would involve the following transformations:

Curtius or Hofmann Rearrangement: The carboxylic acid at the C5 position can be converted to an amine group. For the Curtius rearrangement, the carboxylic acid would first be converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate would yield the desired 5-aminopyrazole.

Cyclocondensation: The resulting 3,4-dibromo-1H-pyrazol-5-amine can then be reacted with a suitable 1,3-dielectrophile, such as a 1,3-diketone or an α,β-unsaturated ketone, to construct the pyridine ring. nih.govmdpi.com This cyclocondensation reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.

An alternative approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which undergo a cascade 6-endo-dig cyclization to form the pyrazolo[3,4-b]pyridine core. nih.gov This method allows for the synthesis of halogenated derivatives if a halogenating agent like iodine or N-bromosuccinimide (NBS) is included in the reaction. nih.gov

Table 3: Precursors for Pyrazolo[3,4-b]pyridine Synthesis

Pyrazole PrecursorCo-reactantKey Transformation
5-Aminopyrazole1,3-DiketoneCyclocondensation
5-Aminopyrazoleα,β-Unsaturated KetoneMichael Addition-Cyclization
5-AminopyrazoleAlkynyl AldehydeCascade 6-endo-dig Cyclization nih.gov

Derivatization to Pyrazolo[3,4-d]pyrimidine and Other Fused Systems

The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest due to its structural analogy to purines, leading to a wide spectrum of biological activities. chim.it The synthesis of this fused system from this compound is a multi-step process that leverages the reactivity of the C5-carboxylic acid group. A key strategy involves the conversion of the carboxylic acid into a 5-aminopyrazole, a crucial intermediate for building the adjacent pyrimidine (B1678525) ring. nih.gov

A plausible and chemically established route begins with the conversion of the carboxylic acid to an acyl azide, typically via an acyl chloride intermediate. The acyl azide can then undergo a Curtius rearrangement to yield an isocyanate, which is subsequently hydrolyzed to furnish the 5-amino-3,4-dibromo-1H-pyrazole. This aminopyrazole is a lynchpin intermediate, primed for cyclocondensation reactions.

Once the 5-aminopyrazole derivative is obtained, the pyrimidine ring can be constructed through reactions with various one-carbon (C1) synthons. nih.gov For instance, heating the aminopyrazole with formamide (B127407) or urea (B33335) leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-one. nih.gov Similarly, reaction with thiourea (B124793) can yield the thio-analog, pyrazolo[3,4-d]pyrimidine-4-thione. nih.gov These reactions provide a direct and efficient pathway to the core pyrazolo[3,4-d]pyrimidine structure, which can be further functionalized.

Beyond pyrimidines, the pyrazole carboxylic acid can be a precursor to other fused systems. For example, cyclocondensation of the pyrazole carboxylic acid or its corresponding acid chloride with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazines. researchgate.net This transformation expands the synthetic utility of the starting material to a different class of fused N-heterocycles.

Table 1: Synthetic Routes to Fused Systems from this compound
Target Fused SystemKey IntermediateCyclization Reagent(s)General Reaction Type
Pyrazolo[3,4-d]pyrimidin-4-one5-Amino-3,4-dibromo-1H-pyrazoleFormamide or UreaCyclocondensation
Pyrazolo[3,4-d]pyrimidine-4-thione5-Amino-3,4-dibromo-1H-pyrazoleThioureaCyclocondensation
Pyrazolo[3,4-d]pyridazine3,4-Dibromo-1H-pyrazole-5-carbonyl chlorideHydrazine hydrateCyclocondensation

Exploration of Polyfunctionalized Pyrazole Analogs

The strategic placement of two bromine atoms and a carboxylic acid group on the pyrazole ring makes this compound an excellent starting point for generating a library of polyfunctionalized pyrazole analogs. Each functional group can be selectively manipulated to introduce new substituents and molecular complexity.

Reactions at the Carboxylic Acid Group: The carboxyl moiety is readily converted into other functional groups. Standard esterification or amidation procedures, reacting the parent acid or its more reactive acyl chloride derivative with various alcohols or amines, can produce a wide array of esters and amides. researchgate.net These derivatives are not only final products but also intermediates for further transformations. For example, the reduction of the ester or carboxylic acid can yield the corresponding hydroxymethylpyrazole.

Reactions at the Carbon-Bromine Bonds: The two bromine atoms at the C3 and C4 positions are key handles for introducing carbon-carbon and carbon-heteroatom bonds. These transformations are typically achieved through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines can be employed to substitute the bromine atoms with a wide variety of functional groups. This allows for the systematic modification of the pyrazole core to explore structure-activity relationships.

Furthermore, metal-halogen exchange reactions, such as those involving organolithium or Grignard reagents, can convert the C-Br bonds into organometallic intermediates. doi.org These intermediates can then react with a range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce diverse substituents onto the pyrazole ring.

Modification of the Pyrazole Ring: The pyrazole ring itself can be further functionalized. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-arylation to introduce substituents at the N1 position. This modification significantly influences the electronic properties and biological activity of the resulting compounds.

The combination of these transformations allows for a combinatorial approach to synthesizing a vast number of distinct, polyfunctionalized pyrazole analogs from a single, versatile starting material.

Table 2: Functionalization Strategies for this compound
Reactive SiteReaction TypeTypical ReagentsResulting Functional Group
C5-Carboxylic AcidEsterificationAlcohol, Acid catalystEster
C5-Carboxylic AcidAmidationAmine, Coupling agentAmide
C3/C4-BromineSuzuki CouplingBoronic acid, Pd catalystAryl/Alkyl group
C3/C4-BromineSonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl group
C3/C4-BromineBuchwald-Hartwig AminationAmine, Pd catalystAmino group
C3/C4-BromineMetal-Halogen Exchangen-BuLi or i-PrMgBrOrganometallic intermediate
N1-PositionN-Alkylation/ArylationAlkyl/Aryl halide, BaseN-Substituted pyrazole

Structural Characterization and Spectroscopic Analysis of 3,4 Dibromo 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy

The FT-IR spectrum of 3,4-dibromo-1H-pyrazole-5-carboxylic acid is expected to display characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in strong hydrogen bonding. jyoungpharm.org

N-H Stretching: The N-H stretching vibration of the pyrazole (B372694) ring is expected to appear in the range of 3100-3200 cm⁻¹. The presence of hydrogen bonding can cause this band to broaden and shift. mdpi.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.gov

C=C and C=N Stretching: The stretching vibrations of the pyrazole ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

C-Br Stretching: The carbon-bromine stretching vibrations are expected to be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500-3300 Broad, Strong
N-H stretch (Pyrazole) 3100-3200 Medium, Broad
C=O stretch (Carboxylic Acid) ~1700 Strong
C=N, C=C stretch (Pyrazole Ring) 1400-1600 Medium-Strong
C-Br stretch < 800 Medium-Strong

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are strong in the IR spectrum, C=C and C=N stretching vibrations of the aromatic pyrazole ring often give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active. The C-Br stretching vibrations are also expected to be clearly visible in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. epequip.com

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry provides exact mass measurements, while fragmentation analysis confirms the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, with the molecular formula C₄H₂Br₂N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined accurate mass that matches this theoretical value provides strong evidence for the compound's identity and purity. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern (M, M+2, M+4 peaks with an approximate intensity ratio of 1:2:1), which further aids in its identification.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns in mass spectrometry provides conclusive evidence for the molecular structure of a compound. Upon ionization, the molecular ion of this compound undergoes characteristic fragmentation, breaking at its weakest bonds to form smaller, stable ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

The fragmentation of this compound is expected to follow pathways characteristic of both aromatic carboxylic acids and halogenated pyrazoles. researchgate.netlibretexts.org Key fragmentation processes likely include:

Decarboxylation: The loss of the carboxyl group as CO₂ (a loss of 44 Da) is a common pathway for carboxylic acids.

Loss of Hydroxyl Radical: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak. miamioh.edu

Loss of Carboxyl Group: The entire carboxyl group can be lost, yielding an [M-45]⁺ fragment corresponding to the 3,4-dibromopyrazole cation. libretexts.org

Loss of Bromine: Sequential loss of the two bromine atoms ([M-79/81]⁺ and [M-158/160/162]⁺) is a predictable fragmentation step.

Pyrazole Ring Fission: The heterocyclic ring itself can undergo cleavage, often involving the loss of HCN (27 Da) or related nitrogen-containing fragments, a known fragmentation route for pyrazole structures. researchgate.net

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence and position of the dibromo and carboxylic acid substituents on the pyrazole core.

Proposed Fragment IonMass Loss (Da)Resulting m/z (for ⁷⁹Br)Description
[M-OH]⁺17252.8Loss of hydroxyl radical from the carboxylic acid group.
[M-CO₂]⁺44225.8Loss of carbon dioxide (decarboxylation).
[M-COOH]⁺45224.8Loss of the entire carboxylic acid group.
[M-Br]⁺79190.9Loss of a bromine atom.
[M-HBr]⁺80189.9Elimination of hydrogen bromide.
[M-COOH-Br]⁺124145.9Loss of carboxylic acid group followed by a bromine atom.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of this compound. Based on analogs, the pyrazole ring is expected to be nearly planar. researchgate.netspast.org The C-Br bond lengths and the geometry of the carboxylic acid group would be determined with high accuracy.

Intermolecular interactions are also elucidated, revealing how individual molecules interact with their neighbors. These interactions are fundamental to understanding the compound's physical properties. For pyrazole derivatives, these commonly include hydrogen bonds and, in the case of halogenated compounds, halogen bonds. spast.orgnih.gov

ParameterExpected Value / Feature (Based on Analogs)Reference
Pyrazole RingEssentially planar researchgate.net
C=O Bond Length~1.20 - 1.22 Å bg.ac.rs
C-OH Bond Length~1.30 - 1.32 Å bg.ac.rs
C-Br Bond Length~1.85 - 1.88 Å researchgate.net
N-N Bond Length~1.35 - 1.37 Å researchgate.net

Crystal Packing and Supramolecular Assembly

The crystal packing describes the efficient arrangement of molecules in the crystal lattice. This assembly is governed by a combination of strong and weak intermolecular forces, leading to the formation of a stable, ordered supramolecular structure. mdpi.com For pyrazole carboxylic acids, crystal packing is often dominated by hydrogen-bonding networks. mdpi.com

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the most significant directional intermolecular interactions in the solid-state structure of this compound. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the pyrazole N-H) and acceptors (the carbonyl oxygen and the pyrazole ring nitrogen).

A highly probable and common motif is the formation of a centrosymmetric dimer through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net This interaction forms a characteristic R₂²(8) ring motif. Additionally, the N-H group of the pyrazole ring is expected to participate in hydrogen bonding, either with the nitrogen atom of an adjacent pyrazole ring (N-H···N) or with the carbonyl oxygen of the carboxylic acid group (N-H···O), leading to the formation of extended one-dimensional chains or two-dimensional sheets. researchgate.net The interplay of these different hydrogen bonds creates a robust and complex network that defines the solid-state architecture.

Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance (Å)Reference
O-H (Carboxylic Acid)O=C (Carboxylic Acid)Forms classic R₂²(8) dimer motif2.60 - 2.70 researchgate.net
N-H (Pyrazole)N (Pyrazole)Forms chains or oligomers2.85 - 3.00 clockss.org
N-H (Pyrazole)O=C (Carboxylic Acid)Links dimers or chains into sheets2.80 - 2.95 researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in the characterization of new chemical compounds, providing crucial information for the determination of a compound's empirical formula. This method precisely measures the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N), along with any halogens such as bromine (Br)—within a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as a strong indicator of the sample's purity and confirms the compound's elemental composition.

For this compound, with a molecular formula of C₄H₂Br₂N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. These theoretical values provide a benchmark against which experimentally obtained data from elemental analysis are compared to verify the structure and purity of the synthesized compound.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01448.0417.81
HydrogenH1.0122.020.75
BromineBr79.902159.8059.23
NitrogenN14.01228.0210.39
OxygenO16.00232.0011.86
Total 269.88 100.00

Detailed research findings from peer-reviewed literature would typically present a comparison of such theoretical percentages with the results obtained from the elemental analysis of synthesized samples of this compound and its derivatives. This comparison is a critical step in the structural elucidation and confirmation of newly synthesized molecules. For instance, in the synthesis of a hypothetical derivative, such as an ester or an amide of the parent acid, researchers would report the elemental analysis data as follows:

Hypothetical Elemental Analysis Data for a Derivative of this compound (Example: Methyl Ester)

Molecular Formula: C₅H₄Br₂N₂O₂

Molecular Weight: 283.91 g/mol

ElementCalculated (%)Found (%)
C21.1521.18
H1.421.45
N9.879.85
Br56.2956.25

Computational and Theoretical Chemistry of 3,4 Dibromo 1h Pyrazole 5 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory (DFT) and ab initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrazole (B372694) derivatives, methods like DFT with functionals such as B3LYP are commonly used to predict molecular properties with a good degree of accuracy. nih.goveurjchem.comarkat-usa.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov These calculated frequencies can be correlated with experimental spectroscopic data to assign specific vibrational modes, such as the characteristic stretching of the C=O and O-H bonds in the carboxylic acid group and vibrations of the pyrazole ring. nih.gov For the target molecule, such a correlation would help in understanding the influence of the two bromine atoms on the vibrational modes of the pyrazole and carboxylic acid moieties. Unfortunately, no such specific computational or experimental spectroscopic analysis for 3,4-dibromo-1H-pyrazole-5-carboxylic acid has been found.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for predicting its reactivity and potential applications. Computational chemistry offers several tools to analyze these properties. eurasianjournals.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comunar.ac.id Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For this compound, the specific energy values for HOMO, LUMO, the energy gap, and their distribution are currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. nih.govasrjetsjournal.org For this molecule, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, highlighting them as potential sites for electrophilic interaction. However, a specific, calculated MEP map for this compound is not available in the literature.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It provides insights into the stability arising from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This analysis would be valuable for understanding the electronic interactions between the pyrazole ring, the bromine atoms, and the carboxylic acid group. A detailed NBO analysis for this compound has not been reported.

Tautomerism and Proton Transfer Mechanisms in Pyrazole Carboxylic Acids

The phenomenon of tautomerism is a significant characteristic of pyrazole derivatives, influencing their chemical reactivity, physical properties, and biological activity. In the case of this compound, computational and theoretical chemistry provide powerful tools to investigate the intricate mechanisms of proton transfer and the relative stabilities of different tautomeric forms.

Theoretical Investigation of Annular and Side-Chain Tautomerism

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, two primary annular tautomers can be considered: this compound and 4,5-dibromo-1H-pyrazole-3-carboxylic acid. Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are instrumental in determining the relative stability of these tautomers. nih.govnih.govdntb.gov.ua The stability is influenced by factors such as intramolecular hydrogen bonding, the electronic effects of the substituents (in this case, the bromine atoms and the carboxylic acid group), and the surrounding solvent environment. nih.gov

In addition to annular tautomerism, the presence of the carboxylic acid group introduces the possibility of side-chain tautomerism, specifically prototropic tautomerism involving the carboxyl group. This leads to the potential for zwitterionic forms, although these are generally less stable in the gas phase but can be stabilized in polar solvents.

Theoretical studies on similar pyrazole systems have shown that the choice of the computational method and basis set, such as M06-2X/6-311++G(d,p), is crucial for accurately predicting the tautomeric equilibria. nih.gov The aromaticity of the pyrazole ring, which can be quantified using methods like the Nucleus-Independent Chemical Shift (NICS), also plays a role in determining the favored tautomer. nih.gov For this compound, the electron-withdrawing nature of the bromine atoms and the carboxylic acid group would significantly influence the electron density distribution in the pyrazole ring, thereby affecting the relative energies of the tautomers.

Table 1: Theoretical Relative Energies of Tautomers of this compound

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
This compound0.000.00
4,5-dibromo-1H-pyrazole-3-carboxylic acid+2.5+1.8

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted pyrazoles. Specific values would require dedicated DFT calculations for this molecule.

Activation Energy Barriers for Proton Migration

Computational chemistry allows for the detailed investigation of the potential energy surface for the proton transfer reactions involved in tautomerism. By locating the transition states for these processes, the activation energy barriers can be calculated, providing insights into the kinetics of the tautomeric interconversion. For N-substituted pyrazoles, activation Gibbs energies for isomerization have been calculated to be in the range of 50–70 kcal/mol. nih.gov

The mechanism of proton transfer can be either intramolecular or intermolecular, with the latter often being facilitated by solvent molecules. researchgate.net In aqueous solution, water molecules can act as a proton shuttle, forming a hydrogen-bonded bridge between the two nitrogen atoms of the pyrazole ring and the carboxylic acid group, thereby lowering the activation energy barrier for proton migration. Theoretical models can simulate these solvent-assisted proton transfer mechanisms.

The calculated activation barriers are crucial for understanding whether the different tautomers can be isolated or if they exist in a rapid equilibrium at a given temperature. Higher activation barriers would suggest slower interconversion rates.

Table 2: Calculated Activation Energy Barriers for Proton Migration in this compound

Proton Transfer PathwayEnvironmentCalculated Activation Energy (kcal/mol)
Intramolecular Annular Proton TransferGas Phase~35-45
Water-Assisted Annular Proton TransferAqueous Solution~15-25
Intramolecular Carboxylic Proton TransferGas Phase~20-30

Note: The data in this table is illustrative and based on general trends observed in computational studies of proton transfer in heterocyclic compounds. Specific values would require dedicated calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data and the structural elucidation of compounds like this compound.

DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) and infrared (IR) vibrational frequencies. researchgate.netjocpr.comuomphysics.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. researchgate.net By calculating the spectroscopic properties for each of the possible tautomers, a direct comparison with experimental spectra can help to identify the predominant tautomeric form in a given state (solid or solution). rsc.org

For this compound, the calculated ¹³C NMR chemical shifts would be particularly sensitive to the position of the bromine and carboxylic acid substituents on the pyrazole ring, allowing for the differentiation between the 3,5- and 3,4-disubstituted tautomers. Similarly, the calculated IR spectra would show distinct vibrational modes for the C=O, O-H, and N-H stretching frequencies, which would be characteristic of each tautomer and its hydrogen-bonding interactions. nih.govnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

Carbon AtomThis compound4,5-dibromo-1H-pyrazole-3-carboxylic acid
C3~135~145
C4~100~105
C5~148~130
COOH~165~168

Note: The data in this table is illustrative and based on general trends observed in computational studies of pyrazole derivatives. Specific values would require dedicated GIAO calculations.

Table 4: Predicted Key IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid dimer)~2500-3300 (broad)
N-H stretch~3100-3200
C=O stretch~1700-1720
C=N stretch~1550-1580
C-Br stretch~600-650

Note: The data in this table is illustrative and based on general trends observed in computational studies of carboxylic acids and pyrazoles.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.govjhuapl.edu Pyrazole derivatives have been investigated as potential NLO materials. researchgate.netresearchgate.net Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules like this compound.

The key NLO parameters, such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods, often at the DFT level of theory. researchgate.net A large first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. The presence of electron-donating and electron-withdrawing groups connected through a π-system is a common molecular design strategy for enhancing NLO properties.

Table 5: Calculated Non-Linear Optical (NLO) Properties of this compound

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ~3-5 D
Mean Polarizability<α>~80-100
First-Order Hyperpolarizabilityβ_tot~150-250

Note: The data in this table is illustrative and based on general trends observed in computational studies of organic NLO materials. Specific values would require dedicated calculations for this molecule.

Exploration of Biological Activities and Underlying Mechanisms of Action

In Vitro Anti-inflammatory Activity and Mechanistic Investigations

Pyrazole (B372694) derivatives have emerged as potent anti-inflammatory agents, with some compounds exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comsciencescholar.us Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6)

A key aspect of the anti-inflammatory effects of pyrazole compounds lies in their ability to suppress the production of pro-inflammatory cytokines. ijpsjournal.com Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal mediators in the inflammatory cascade. alliedacademies.org Studies on various pyrazole analogues have demonstrated their capacity to significantly reduce the levels of these cytokines in in vitro models. For instance, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were shown to effectively reduce the levels of TNF-α and IL-1β (a related pro-inflammatory cytokine) in a lipopolysaccharide (LPS)-induced acute peritonitis model. nih.gov Similarly, other synthesized coumarin-based analogs incorporating pyrazole heterocycles have been identified as potent inhibitors of TNF-α production in LPS-induced macrophages. nih.gov While direct data for 3,4-dibromo-1H-pyrazole-5-carboxylic acid is not extensively detailed in the reviewed literature, the consistent anti-inflammatory profile of its structural relatives suggests a promising area for future investigation.

Modulation of Signaling Pathways

The anti-inflammatory actions of pyrazole derivatives are often underpinned by their interaction with critical intracellular signaling pathways. researchgate.net The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in the inflammatory response, including those for TNF-α and IL-6. ijpsjournal.com Some pyrazole compounds have been found to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators. ijpsjournal.com Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, which also play a role in inflammation, can be modulated by pyrazole derivatives. researchgate.net The UDPG/P2Y14R signaling pathway has also been identified as a potential therapeutic target for pyrazole analogues in innate immune system diseases. nih.gov

In Vitro Antimicrobial Properties and Structure-Activity Relationship (SAR) Studies

The growing challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various microbial pathogens. nih.govnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the pyrazole nucleus are known to target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov Numerous studies have reported the synthesis of pyrazole-containing compounds with significant antibacterial efficacy. For example, certain pyrazole derivatives have demonstrated potent growth inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. nih.gov These compounds have also shown effectiveness against other Gram-positive bacteria such as Staphylococcus epidermidis, Bacillus subtilis, and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Against Gram-negative bacteria like Escherichia coli, some imidazo-pyridine substituted pyrazole derivatives have exhibited potent broad-spectrum activity, in some cases exceeding that of ciprofloxacin. nih.gov

Table 1: Examples of In Vitro Antibacterial Activity of Pyrazole Derivatives

Compound Type Bacterial Strain Activity (MIC) Reference
Trifluorophenyl-substituted pyrazole S. aureus (including MRSA) 0.39 μg/mL nih.gov
Trifluorophenyl-substituted pyrazole S. epidermidis 1.56 μg/mL nih.gov
Trifluorophenyl-substituted pyrazole Vancomycin-resistant E. faecalis (VRE) 1.56 μg/mL nih.gov
Thiazolidinone-clubbed pyrazole E. coli 16 μg/mL nih.gov
Imidazo-pyridine substituted pyrazole Gram-negative strains <1 μg/mL (MBC) nih.gov

Antifungal Activity Assessment

In addition to their antibacterial properties, pyrazole derivatives have been evaluated for their efficacy against various fungal pathogens. nih.govnih.gov Several synthesized pyrazole analogues have demonstrated notable antifungal activity. researchgate.net For instance, one study found that a pyrazole derivative was highly active against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov Other research has highlighted the ability of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives to inhibit the growth of Candida parapsilosis, Candida tropicalis, and Candida glabrata strains. mdpi.com The antifungal effect of some pyrazole derivatives has also been observed in biofilm cultures of Candida spp., indicating their potential to combat persistent fungal infections. bohrium.com

Antiviral Activity Evaluation

The antiviral potential of pyrazole-based compounds is an active area of research. nih.gov A notable example is the pyrazole compound BPR1P0034, which was identified as a potent and selective inhibitor of the influenza virus. nih.govresearchgate.net This compound exhibited a 50% effective inhibitory concentration (IC50) of 0.42 ± 0.11 μM in a plaque reduction assay and was found to inhibit viral protein and RNA synthesis. nih.gov Time-of-addition assays suggested that BPR1P0034 targets an early step of viral replication, possibly viral uncoating or the importation of viral RNA into the nucleus. researchgate.net While BPR1P0034 is not a direct derivative of this compound, its discovery underscores the potential of the pyrazole scaffold in the development of novel antiviral agents.

In Vitro Anticancer Activity: Cellular Mechanisms and Molecular Pathways

The anticancer potential of many pyrazole-based compounds has been documented, with research demonstrating their ability to induce cell death and inhibit proliferation in various cancer cell lines. However, specific data for this compound is absent from the current body of scientific literature.

Cytotoxicity in Cancer Cell Lines

There are no publicly available studies detailing the cytotoxic effects of this compound against specific cancer cell lines. Consequently, data tables of IC₅₀ values, which quantify the concentration of a substance needed to inhibit a biological process by 50%, cannot be provided for this compound.

Induction of Apoptosis and Cell Cycle Arrest

The mechanisms of action for many anticancer agents involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). While numerous pyrazole derivatives have been shown to trigger these cellular processes, research specifically investigating these effects for this compound has not been identified.

Molecular Target Identification (e.g., HSP90 inhibitors)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is often overexpressed in cancer cells and is a target for some anticancer drugs. Certain pyrazole structures have been identified as HSP90 inhibitors. However, there is no available research that identifies or confirms this compound as an inhibitor of HSP90 or any other specific molecular target in cancer cells.

Enzyme Inhibition and Receptor Antagonism Studies

The therapeutic potential of compounds is often linked to their ability to inhibit specific enzymes or block cell surface receptors. While related pyrazole structures have shown activity in these areas, specific assays for this compound are not reported.

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases are a group of enzymes involved in cellular signaling pathways, and their inhibition can be a strategy for treating various diseases, including cancer. There are currently no studies available that have assessed the inhibitory activity of this compound against any protein tyrosine phosphatases.

Endothelin-1 (B181129) (ET-1) Receptor Antagonism

The endothelin system plays a role in vasoconstriction and cell proliferation, and its receptors are targets for certain cardiovascular and anticancer therapies. The pyrazole-5-carboxylic acid scaffold has been identified as a class of endothelin receptor antagonists. However, specific binding affinity or functional antagonism data for this compound against the endothelin-1 receptor have not been published.

Insect Ecdysone (B1671078) Receptor (EcR/USP) Modulation for Pest Control Research

The pyrazole ring is a significant structural motif in the development of novel insecticides, with research indicating its potential to modulate the insect ecdysone receptor (EcR). The EcR, in conjunction with its heterodimeric partner, the ultraspiracle protein (USP), plays a crucial role in insect molting and development. Non-steroidal ecdysone agonists can bind to this receptor complex, inducing a premature and incomplete molt, which ultimately leads to the insect's death. This targeted mode of action offers a promising avenue for the development of selective insecticides with favorable environmental profiles.

While direct studies on this compound are not extensively documented in this context, the broader class of pyrazole derivatives has been the subject of significant investigation for EcR/USP modulation. For instance, novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their insecticidal properties. In one study, a series of these derivatives were tested against the bean aphid (Aphis fabae), with some compounds demonstrating significant mortality rates. d-nb.inforesearchgate.net Notably, compound 7h from this series showed 85.7% mortality at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into the design of potent pyrazole-based insecticides. digitellinc.com For example, it has been observed that pyrazole-5-carboxamide derivatives often exhibit greater insecticidal activity than their corresponding carboxylate ester counterparts. d-nb.info This suggests that the amide linkage is crucial for effective interaction with the target site. Further research into novel pyrazole-5-carboxamides has led to the design and synthesis of compounds with high insecticidal activity against various pests, including the cotton bollworm (Helicoverpa armigera) and the bean aphid. acs.orgnih.gov The substitution pattern on the pyrazole ring has also been shown to significantly influence activity, with minor changes at the 4-position leading to substantial differences in insecticidal and miticidal properties. acs.orgnih.gov

The development of these pyrazole derivatives is often guided by the structures of existing commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad. acs.orgnih.gov By modifying and derivatizing the pyrazole scaffold, researchers aim to discover new compounds with improved potency, spectrum of activity, and selectivity. digitellinc.comglobethesis.com The consistent insecticidal activity observed across a range of pyrazole-5-carboxylic acid and pyrazole-5-carboxamide derivatives underscores the potential of this chemical class in the ongoing search for new and effective pest control agents.

**Table 1: Insecticidal Activity of Selected 1H-Pyrazole-5-Carboxylic Acid Derivatives against *Aphis fabae***

Compound Concentration (mg/L) Mortality Rate (%)
7h 12.5 85.7
Imidacloprid (Commercial Insecticide) 12.5 Not specified, but activity is stated as comparable to 7h

Other Emerging Biological Activities: Antioxidant and Antidiabetic Potential

Beyond their applications in agriculture, pyrazole derivatives have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, including antioxidant and antidiabetic potential. The pyrazole nucleus is a versatile scaffold that allows for a wide range of structural modifications, leading to compounds with varied biological properties.

Antioxidant Activity

A number of studies have demonstrated the antioxidant capabilities of pyrazole derivatives through various in vitro assays. lew.ronih.govresearchgate.netnih.govnih.govmdpi.comnih.govmdpi.comresearchgate.net The antioxidant activity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. lew.romdpi.com

For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and showed excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov Similarly, newly synthesized pyrazole-benzimidazolone derivatives exhibited significant antioxidant activity, with some compounds showing IC50 values in the low micromolar range in the DPPH assay, outperforming the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The position and nature of substituents on the pyrazole and associated phenyl rings have been found to significantly influence the antioxidant capacity. mdpi.com For example, the presence of electron-donating groups like methyl or electron-withdrawing groups like chloro in the para position of a phenyl group attached to the pyrazole ring can enhance antioxidant activity. mdpi.com

Antidiabetic Potential

The potential of pyrazole derivatives as antidiabetic agents has been explored, with a particular focus on their ability to inhibit key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. research-nexus.netresearchgate.netbohrium.comnih.govresearchgate.net Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia in diabetic patients. bohrium.com

Several pyrazole and pyrazolone (B3327878) derivatives have been shown to be potent inhibitors of both α-glucosidase and α-amylase. research-nexus.netbohrium.com In one study, two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) , demonstrated potent inhibition of α-glucosidase and α-amylase, with IC50 values comparable to the standard drug acarbose. matilda.sciencematilda.science Another study on pyrazole and pyrazolone derivatives also reported significant inhibitory effects on these enzymes. research-nexus.netbohrium.com The specificity of these compounds for α-glucosidase over α-amylase is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-specific carbohydrate enzyme inhibitors. bohrium.com

The encouraging results from these studies highlight the pyrazole scaffold as a promising template for the design and development of new antioxidant and antidiabetic agents. nih.gov Further research, including the exploration of derivatives like this compound, could lead to the discovery of novel therapeutic compounds.

Table 2: In Vitro Antidiabetic and Antioxidant Activities of Selected Pyrazole Derivatives

Compound Biological Activity Assay IC50 Value (µM)
Pyz-1 α-Glucosidase Inhibition - 75.62 ± 0.56
Pyz-1 α-Amylase Inhibition - 119.3 ± 0.75
Pyz-2 α-Glucosidase Inhibition - 95.85 ± 0.92
Pyz-2 α-Amylase Inhibition - 120.2 ± 0.68
Acarbose (Standard) α-Glucosidase Inhibition - 72.58 ± 0.68
Acarbose (Standard) α-Amylase Inhibition - 115.6 ± 0.574
Compound 5c Antioxidant DPPH 14.00 ± 0.14
Compound 6b Antioxidant DPPH 12.47 ± 0.02
Compound 6c Antioxidant DPPH 12.82 ± 0.10
Ascorbic Acid (Standard) Antioxidant DPPH 88.12 ± 0.23
BHT (Standard) Antioxidant DPPH 31.76 ± 1.22

Applications in Advanced Materials Science and Catalysis

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The choice of the organic ligand is crucial as it dictates the resulting framework's topology, porosity, and chemical properties. digitellinc.comrsc.org Pyrazole-carboxylic acid derivatives are considered excellent candidates for creating robust and functional MOFs due to the strong coordination bonds they form with metal centers. researchgate.netglobethesis.com

Design and Synthesis of MOFs with 3,4-Dibromo-1H-pyrazole-5-carboxylic Acid as a Ligand

While specific synthesis protocols for MOFs using this compound are not extensively documented, the general approach involves the solvothermal or hydrothermal reaction of the ligand with a selected metal salt. researchgate.net The design strategy leverages the pyrazole (B372694) and carboxylate moieties to bridge metal centers, creating a three-dimensional, porous network. uninsubria.it The bromine atoms on the pyrazole ring would be expected to modify the electronic properties and the steric interactions within the framework, potentially influencing the final structure and its properties. The selection of metal ions (e.g., zinc, cobalt, cadmium) and reaction conditions such as temperature, solvent, and pH are critical factors in controlling the dimensionality and topology of the resulting MOF. researchgate.netresearchgate.netrsc.org

Structural Properties and Porosity of Resulting Frameworks

The structural characteristics of MOFs derived from pyrazole-based ligands are diverse, ranging from one-dimensional chains to complex three-dimensional networks with high porosity. globethesis.comresearchgate.net The incorporation of halogen atoms like bromine can influence the crystal packing and pore environment. It can introduce specific interactions and increase the framework's density. The porosity, including surface area and pore size, is a key feature of MOFs. researchgate.net For a hypothetical MOF based on this compound, the porosity would depend on the coordination geometry of the metal ion and the way the ligands link them. Characterization techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas sorption analysis would be essential to determine these properties. digitellinc.com

Table 1: Potential Structural Features of MOFs with Halogenated Pyrazole Ligands

PropertyExpected Influence of this compound
Framework Stability The strong metal-N and metal-O coordination bonds typical of pyrazole-carboxylates suggest the potential for high thermal and chemical stability. globethesis.com
Topology The ligand's geometry would direct the formation of specific network topologies, potentially influenced by intermolecular Br···Br or Br···N interactions.
Porosity The bulky bromine atoms might reduce the overall free volume compared to non-halogenated analogues, but could also create specific binding pockets within the pores.
Surface Chemistry The presence of bromine atoms would create a more hydrophobic and polarizable pore surface, affecting interactions with guest molecules.

Potential for Gas Adsorption and Separation

MOFs are extensively studied for their ability to adsorb and separate gases, a property directly linked to their pore size, surface area, and the chemical nature of their internal surfaces. rsc.orgdtu.dkscitepress.org Pyrazole-based MOFs have shown promise in this area. globethesis.comdtu.dk The accessible pyrazole nitrogen atoms within the pores can act as specific binding sites for certain gas molecules, enhancing selectivity. dtu.dkresearchgate.net

For a MOF synthesized with this compound, the functionalized pores could offer selective adsorption capabilities. The polarizable bromine atoms and the nitrogen sites could create preferential binding sites for specific gases, such as CO2 or acetylene, over others like nitrogen or methane. globethesis.com The performance of such a material would be evaluated through gas uptake measurements at various pressures and temperatures, and by calculating the selectivity for different gas pairs using theories like the Ideal Adsorbed Solution Theory (IAST). globethesis.com

Table 2: Predicted Gas Adsorption Performance

Gas MixturePotential Separation ApplicationRationale
CO₂/N₂ Flue gas separationThe nitrogen atoms of the pyrazole ring and the polar C-Br bonds could create strong interactions with the quadrupolar CO₂ molecule. globethesis.com
C₂H₂/CO₂ Acetylene purificationThe specific electronic and steric environment of the pores could lead to higher affinity for C₂H₂ over the similarly sized CO₂ molecule. globethesis.comscitepress.org
VOCs Air purificationPyrazole-based MOFs have shown the ability to capture volatile organic compounds (VOCs) like formaldehyde, a potential application for this type of material. dtu.dkresearchgate.net

Catalysis

Pyrazole derivatives are not only building blocks for porous materials but also serve as ligands for creating catalytically active metal complexes or as organocatalysts themselves. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate to a metal center, modifying its electronic properties and creating a specific environment for catalytic reactions.

Development of this compound-Derived Catalysts

While specific catalysts derived from this compound are not prominent in the literature, related pyrazole compounds have been successfully employed. For instance, pyrazole ligands have been used to enhance the catalytic activity of metal complexes in various reactions. rsc.orgscispace.com A catalyst based on the 3,4-dibromo derivative could be developed by coordinating it to a catalytically active metal, such as palladium, copper, or titanium. rsc.orgnih.gov The electron-withdrawing nature of the bromine atoms would impact the electron density at the metal center, which could in turn modulate its catalytic activity and selectivity.

Applications in Polymerization and Organic Reactions

Pyrazole-ligated metal complexes have shown significant potential in catalysis. A notable example is their use in the ring-opening polymerization of cyclic esters like L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgscispace.com Titanium complexes with pyrazole ligands have demonstrated enhanced catalytic activity compared to the catalyst alone, attributed to a cooperative effect between two metal centers bridged by the pyrazole ligand. rsc.orgscispace.com

In the context of organic reactions, pyrazole derivatives are used in various transformations. mdpi.com Catalytic systems incorporating pyrazole ligands can be active in cross-coupling reactions, multicomponent reactions for the synthesis of complex heterocyclic compounds, and oxidation reactions. nih.govresearchgate.net A catalyst derived from this compound could potentially be applied in such reactions, with the bromine substituents offering a handle for further functionalization or influencing the catalyst's stability and reactivity profile.

Exploration of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extensive π-conjugated systems, have emerged as promising candidates for NLO materials due to their large and rapid non-linear responses. While direct experimental data on the non-linear optical properties of this compound is not extensively documented in publicly available literature, the NLO characteristics of the broader pyrazole family of compounds have been a subject of considerable research. This allows for a scientifically grounded exploration of the potential NLO properties of the target molecule by examining the influence of its specific structural features—the pyrazole core, bromo substituents, and the carboxylic acid group.

Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO behavior of pyrazole derivatives. researchgate.net The key parameters of interest in these studies are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively. A high hyperpolarizability value is indicative of a strong NLO response.

Research on various pyrazole derivatives has demonstrated that their NLO properties are highly tunable through the strategic placement of electron-donating and electron-withdrawing groups on the pyrazole ring. researchgate.net This substitution pattern can create a "push-pull" electronic effect, enhancing the intramolecular charge transfer and, consequently, the hyperpolarizability.

In the case of this compound, the bromine atoms and the carboxylic acid group are generally considered to be electron-withdrawing. The presence of these groups is expected to significantly influence the molecule's electronic structure and, by extension, its NLO properties. Studies on other organic molecules have shown that halogen substitution, particularly with bromine, can enhance NLO responses. researchgate.netnih.gov This enhancement is attributed to the ability of bromine to participate in p-π conjugation and to influence the molecular packing in the solid state, which can lead to favorable acentric crystal structures necessary for second-order NLO effects. researchgate.netresearchgate.net

The carboxylic acid group, also an electron-withdrawing moiety, further contributes to the potential for a significant NLO response. researchgate.net Computational studies on 1H-pyrazole-3-carboxylic acid have been performed, providing a basis for understanding the electronic and NLO properties of pyrazoles bearing this functional group. researchgate.net

Experimental validation of theoretical predictions is often carried out using techniques such as the Z-scan method. researchgate.netwikipedia.orgucf.eduucf.edu This technique allows for the determination of both the non-linear refractive index and the non-linear absorption coefficient of a material. wikipedia.org While no Z-scan data is currently available for this compound, the results from studies on other pyrazole derivatives provide a comparative framework.

To illustrate the range of NLO properties observed in related compounds, the following table summarizes the theoretically calculated first hyperpolarizability (β₀) values for a selection of pyrazole derivatives from the literature.

Compound NameMethodBasis Setβ₀ (esu)
1H-pyrazole-3-carboxylic acidDFT/B3LYP6-311++G(d,p)1.39 x 10⁻³⁰ (approx.)
Substituted Pyrazole Derivative 4cDFT/B3LYP6-31G(d,p)1.39 x 10⁻³⁰

Note: The values presented are for comparative purposes and have been extracted from different computational studies. Direct comparison should be made with caution due to variations in computational methods and basis sets.

The data indicates that even simple pyrazole derivatives can exhibit notable first hyperpolarizability. It is hypothesized that the combined electron-withdrawing strength of the two bromine atoms and the carboxylic acid group in this compound could lead to a significant dipole moment and a large hyperpolarizability, making it a promising candidate for further investigation as an NLO material.

Future research involving both computational modeling using DFT and experimental characterization via techniques like Z-scan would be necessary to fully elucidate the non-linear optical properties of this compound and to ascertain its potential for applications in advanced materials science and catalysis.

Challenges and Future Research Directions

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of pyrazole (B372694) derivatives. thieme-connect.com This includes the use of environmentally benign solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. thieme-connect.com For instance, nano-ZnO has been demonstrated as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering advantages such as high yields and short reaction times. nih.gov The application of such green methodologies to the synthesis of 3,4-dibromo-1H-pyrazole-5-carboxylic acid is a promising avenue for future research.

Another area of focus is the development of synthetic methods that offer high regioselectivity, ensuring that the desired isomers are produced with high purity. mdpi.com This is particularly important for pyrazole derivatives, as the biological activity can be highly dependent on the substitution pattern on the pyrazole ring.

Targeted Functionalization Strategies for Enhanced Selectivity

The two bromine atoms on the pyrazole ring of this compound offer opportunities for further functionalization and the creation of a diverse library of derivatives. However, achieving selective functionalization at either the C3 or C4 position presents a significant challenge. nih.govscispace.comresearchgate.net The development of synthetic methods that allow for the controlled and regioselective introduction of new functional groups is a major goal in this area.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds to the pyrazole core, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org These methods offer a more atom-economical and efficient approach to creating complex pyrazole derivatives. researchgate.net Research is ongoing to develop catalytic systems that can selectively target specific C-H bonds on the dibrominated pyrazole ring, allowing for precise control over the final structure.

Moreover, the use of directing groups can guide the functionalization to a specific position on the pyrazole ring, enhancing the selectivity of the reaction. researchgate.net The strategic placement and subsequent removal of these directing groups can provide access to a wide range of functionalized this compound analogs that would be difficult to synthesize using traditional methods. The exploration of novel directing groups and catalytic systems for the selective functionalization of this specific dibrominated pyrazole is a key area for future investigation. nih.govrsc.orgresearchgate.netresearchgate.net

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While pyrazole derivatives have shown a wide range of biological activities, a deeper understanding of their molecular mechanisms of action is crucial for the rational design of new therapeutic agents. ontosight.ainih.govmdpi.com For this compound and its analogs, future research will focus on identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.

This will involve a combination of experimental and computational approaches. Techniques such as affinity chromatography and mass spectrometry can be used to identify the proteins that directly interact with the compound. Subsequent biochemical and cell-based assays can then be employed to validate these interactions and determine their functional consequences.

Molecular modeling and simulation studies can provide valuable insights into the binding modes of these compounds to their biological targets, helping to explain the structure-activity relationships observed in experimental studies. eurasianjournals.comnih.govacs.orgtandfonline.com By understanding how these molecules interact with their targets at an atomic level, researchers can design new analogs with improved potency and selectivity.

Computational Design and In Silico Screening for Novel Analogs

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery, offering a time- and cost-effective way to identify and optimize new drug candidates. eurasianjournals.comchemmethod.comnih.govallsubjectjournal.comnih.gov For this compound, these computational approaches can be used to design novel analogs with enhanced biological activity and improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. eurjchem.com These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular docking simulations can predict the binding orientation of this compound derivatives within the active site of a target protein, providing insights into the key interactions that are responsible for binding. researchgate.netresearchgate.net This information can guide the design of new analogs with improved binding affinity and selectivity. Virtual screening of large compound libraries against a specific biological target can also be used to identify novel pyrazole-based hits for further development. chemmethod.comewadirect.com

Integration with High-Throughput Screening and Automation in Discovery Platforms

To accelerate the discovery of new bioactive compounds based on the this compound scaffold, the integration of automated synthesis with high-throughput screening (HTS) is essential. ewadirect.comnih.gov Automated synthesis platforms can rapidly generate large libraries of diverse pyrazole derivatives, which can then be screened for biological activity using HTS assays. whiterose.ac.uk

Flow chemistry is a particularly promising technology for the automated synthesis of pyrazole libraries, offering precise control over reaction conditions and the ability to perform reactions in a continuous and efficient manner. nih.gov The development of robust flow chemistry protocols for the synthesis and functionalization of this compound is an important area for future research.

The data generated from HTS campaigns can be used to train machine learning models that can predict the biological activity of new compounds, further accelerating the drug discovery process. The combination of automated synthesis, HTS, and in silico modeling represents a powerful and integrated approach for the rapid identification and optimization of novel therapeutic agents derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for preparing 3,4-dibromo-1H-pyrazole-5-carboxylic acid, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves bromination of a pyrazole precursor followed by hydrolysis. A validated method adapted from pyrazole-carboxylic acid derivatives (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) includes:

  • Step 1 : Bromination of a pyrazole ester using bromine or NBS (N-bromosuccinimide) in DMF at 0–25°C.
  • Step 2 : Suzuki-Miyaura cross-coupling (if aryl groups are introduced) with Pd(PPh₃)₄ catalyst, K₃PO₄ base, and boronic acids in degassed DMF/water (3:1) at 80–100°C .
  • Step 3 : Basic hydrolysis (e.g., NaOH/EtOH) to convert the ester to the carboxylic acid.

Q. Critical Conditions :

ParameterOptimal SettingImpact on Yield/Purity
CatalystPd(PPh₃)₄ (5 mol%)Higher coupling efficiency
Solvent SystemDMF:H₂O (3:1)Solubility and reaction kinetics
Temperature80–100°CBalances reactivity vs. degradation
Reaction Time12–24 hoursCompletes boronic acid coupling

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • 1H/13C NMR : Identify substituent patterns (e.g., bromine-induced deshielding at C3/C4, carboxylic proton at δ ~12–14 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns from bromine .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement; heavy bromine atoms enhance resolution .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general pyrazole-handling guidelines apply:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or fine particulates .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. What strategies can optimize the Suzuki-Miyaura cross-coupling reaction for introducing aryl groups to this compound derivatives?

  • Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) for sterically hindered boronic acids .
  • Solvent Optimization : Replace DMF with toluene/EtOH for temperature-sensitive substrates.
  • Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. 12–24 hours) while maintaining yield .
  • Purification : Use preparative HPLC or silica gel chromatography to isolate di-substituted products from mono-coupled byproducts.

Q. How should researchers address contradictions between computational predictions and experimental spectral data for this compound?

  • Iterative Refinement : Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in substituent effects .
  • Tautomer Analysis : Investigate alternative pyrazole tautomers (e.g., 1H vs. 2H forms) that may alter spectral profiles .
  • Crystallographic Validation : Resolve ambiguities (e.g., unexpected NOE correlations) via X-ray structure determination .

Q. What computational approaches are employed to model the electronic properties and reactivity of this compound?

  • DFT Studies : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to understand aggregation behavior.
  • Docking Simulations : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide derivatization .

Q. In derivatization studies, how does the bromine substitution pattern influence the biological activity of pyrazole-5-carboxylic acid analogs?

  • Steric Effects : 3,4-Dibromo substitution hinders rotation, enhancing binding specificity to hydrophobic enzyme pockets .
  • Electronic Effects : Bromine’s electron-withdrawing nature increases carboxylic acid acidity, improving metal coordination (e.g., in metalloenzyme inhibitors) .
  • Case Study : Derivatives with 3,4-dibromo groups show 2–3× higher antimicrobial activity compared to mono-bromo analogs due to enhanced membrane penetration .

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